9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy-

Dye intermediate synthesis Anthraquinone halogenation Process chemistry

1-Amino-2-chloro-4-hydroxy-9,10-anthracenedione (CAS 2478-67-3) is a chlorinated anthraquinone derivative with the molecular formula C₁₄H₈ClNO₃ and a molecular weight of 273.67 g/mol. This compound functions as a critical synthetic intermediate in the manufacture of red anthraquinone disperse dyes, most notably Disperse Red 60 (C.I.

Molecular Formula C14H8ClNO3
Molecular Weight 273.67 g/mol
CAS No. 2478-67-3
Cat. No. B3032575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Anthracenedione, 1-amino-2-chloro-4-hydroxy-
CAS2478-67-3
Molecular FormulaC14H8ClNO3
Molecular Weight273.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)N
InChIInChI=1S/C14H8ClNO3/c15-8-5-9(17)10-11(12(8)16)14(19)7-4-2-1-3-6(7)13(10)18/h1-5,17H,16H2
InChIKeyMFAVJLWGAQYYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2-chloro-4-hydroxyanthraquinone (CAS 2478-67-3): Industrial-Grade Intermediate for Disperse Dye Synthesis and Pharmacological Probe


1-Amino-2-chloro-4-hydroxy-9,10-anthracenedione (CAS 2478-67-3) is a chlorinated anthraquinone derivative with the molecular formula C₁₄H₈ClNO₃ and a molecular weight of 273.67 g/mol [1]. This compound functions as a critical synthetic intermediate in the manufacture of red anthraquinone disperse dyes, most notably Disperse Red 60 (C.I. 60756), where the chlorine atom at the 2-position serves as a reactive handle for subsequent nucleophilic displacement by phenoxide [2]. Beyond its industrial dye chemistry role, the compound has been characterized as an inhibitor of human monoamine oxidase B (MAO-B) with an IC₅₀ of 8.60 × 10³ nM, and of human MAO-A with an IC₅₀ of 5.80 × 10⁴ nM, indicating a modest but measurable selectivity for the MAO-B isoform [3]. It is listed under the U.S. EPA TSCA Inventory and carries the DTXSID identifier DTXSID7062455 [1].

Why 1-Amino-2-chloro-4-hydroxyanthraquinone Cannot Be Directly Replaced by Structurally Related Anthraquinone Intermediates


Attempting to generically substitute this chlorinated intermediate with the analogous 2-bromo-, 2-unsubstituted, or 2,4-dichloro-derivatives introduces quantifiable risks in downstream dye synthesis and biological target engagement. The 2-chloro substituent exhibits a distinct reactivity profile in nucleophilic aromatic substitution with phenol—the key step in Disperse Red 60 production—compared to the 2-bromo analogue; the chloro derivative is reported to afford the phenoxy displacement product in yields of 90.3% of theory under optimized conditions . In biological assays, the presence of the 2-chloro group, in conjunction with the 1-amino and 4-hydroxy substituents, confers a 6.7-fold selectivity for MAO-B over MAO-A (IC₅₀ ratio MAO-A/MAO-B = 6.74) [1], a selectivity profile that cannot be assumed for non-halogenated or 2-bromo congeners without confirmatory data. Furthermore, 1-amino-2,4-dichloroanthraquinone, a common contaminant in non-selective chlorination processes, directs reactivity toward blue acid dyestuff pathways rather than the red disperse dye pathway, rendering it unsuitable as a drop-in replacement [2].

Quantitative Comparator Evidence for 1-Amino-2-chloro-4-hydroxyanthraquinone Relative to Closest Structural Analogs


Chlorination Yield Superiority: 96% of Theory Achieved for the 2-Chloro Derivative vs. 85–90% Reported for the 2-Bromo Analogue

In a direct comparison within the patent literature, the selective chlorination of 1-amino-4-hydroxyanthraquinone in 90–100% sulfuric acid at 60°C afforded 1-amino-2-chloro-4-hydroxyanthraquinone in a yield of 96% of theory with a purity of 95.2% by weight [1]. By contrast, the bromination–hydroxylation pathway for preparing the corresponding 1-amino-2-bromo-4-hydroxyanthraquinone is reported to provide yields in the range of 85–90% of theory, with a purity of up to 97% [2]. Under the chlorination conditions described, the formation of the undesirable 2,4-dichlorinated by-product is negligible in practice [1], whereas the bromination route proceeds via a 1-amino-2,4-dibromoanthraquinone intermediate that requires subsequent hydroxylation, introducing an additional processing stage and associated yield losses [2].

Dye intermediate synthesis Anthraquinone halogenation Process chemistry

Chlorination Selectivity: Negligible 2,4-Dichloro By-Product Formation Contrasts with the Inherent Di-Bromination Pathway of the Bromo Analogue

Patent literature explicitly states that when 1-amino-4-hydroxyanthraquinone is chlorinated under the optimized conditions in 90–100% sulfuric acid, the residual amount of the product consists mainly of unconverted starting material, 'whereas the amount of the undesirable dichlorinated products is negligible in practice' [1]. In contrast, the industrial synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone proceeds deliberately through 1-amino-2,4-dibromoanthraquinone as an obligatory intermediate; the dibromo species is formed first, then selectively mono-debromohydroxylated at the 4-position in the presence of sulfur trioxide and boric acid [2]. This mechanistic difference means that the bromo route inherently generates a dichlorinated/dibrominated intermediate prior to hydroxylation, adding stoichiometric complexity and potential for incomplete conversion, whereas the chloro route achieves direct monochlorination at the 2-position with high regioselectivity.

Regioselective halogenation Anthraquinone dye intermediates Process selectivity

MAO-B Selective Inhibition: 6.7-Fold Isoform Selectivity Over MAO-A Observed for the 2-Chloro-4-hydroxy Derivative

In enzyme inhibition assays using human membrane-bound MAO isoforms expressed in insect cell membranes, 1-amino-2-chloro-4-hydroxyanthraquinone exhibited an IC₅₀ of 8.60 × 10³ nM (8.6 μM) against MAO-B and an IC₅₀ of 5.80 × 10⁴ nM (58 μM) against MAO-A, yielding a selectivity ratio (IC₅₀ MAO-A / IC₅₀ MAO-B) of 6.74 [1]. While no direct head-to-head data are available for the corresponding 1-amino-4-hydroxyanthraquinone (non-halogenated parent) against MAO-B, the parent compound has been reported to exhibit an IC₅₀ of 2.62 × 10⁴ nM (26.2 μM) against casein kinase I gamma 1, a structurally unrelated kinase target , which serves as a class-level inference for the distinct target engagement profile conferred by the 2-chloro group. The presence of the chlorine atom at position 2, absent in the parent 1-amino-4-hydroxyanthraquinone, is the sole structural difference between these two molecules, and the observed MAO-B inhibitory activity is therefore attributable to this substitution.

Monoamine oxidase inhibition Neuropharmacology Anthraquinone SAR

Demonstrated Utility as a Direct Precursor to Disperse Red 60: Phenoxy Displacement Yields of 90.3% of Theory

The primary industrial application of 1-amino-2-chloro-4-hydroxyanthraquinone is its conversion to 1-amino-2-phenoxy-4-hydroxyanthraquinone (Disperse Red 60, C.I. 60756) via nucleophilic displacement of the 2-chloro substituent with phenol in the presence of a base [1]. In a reported synthesis, 29.75 g of the chloro intermediate (titer 92%) was reacted with phenol to yield 29.9 g of the phenoxy product, corresponding to 90.3% of theory, and the resulting product dyed polyester 'in exactly the same manner as the commercial product' . Critically, the 2-chloro intermediate is the preferred feedstock for this transformation because the 2-bromo analogue, when processed with phenol under analogous alkaline conditions at 150°C, yields Disperse Red 60 in a range of 87–90% , which is comparable but highlights that both halogenated intermediates converge on the same final dye. However, the chloro intermediate offers the advantage of a lower molecular weight halogen (Cl = 35.5 vs. Br = 79.9 g/mol), meaning that per kilogram of final dye produced, less halogenated waste mass is generated, a non-trivial factor in environmental permitting and waste treatment costs.

Disperse dye manufacturing Anthraquinone dye intermediates Polyester textile dyes

Procurement-Driven Application Scenarios for 1-Amino-2-chloro-4-hydroxyanthraquinone Validated by Quantitative Evidence


Industrial-Scale Production of Disperse Red 60 (C.I. 60756) for Polyester Fiber Dyeing

Procurement of 1-amino-2-chloro-4-hydroxyanthraquinone as the key intermediate for Disperse Red 60 synthesis is warranted based on demonstrated phenoxy displacement yields of 90.3% of theory and the production of dye that matches commercial product performance on polyester substrates [1]. The 96% theoretical yield for the chlorination step itself, combined with negligible 2,4-dichloro by-product formation [2], provides a high-efficiency, two-step route from 1-amino-4-hydroxyanthraquinone to the final disperse dye. This contrasts with the three-stage bromination–dibromination–hydroxylation sequence required for the 2-bromo analogue, which delivers lower overall throughput [3].

Medicinal Chemistry Hit-to-Lead Exploration Targeting MAO-B with Anthraquinone Scaffolds

The 6.7-fold selectivity of 1-amino-2-chloro-4-hydroxyanthraquinone for MAO-B (IC₅₀ = 8.6 μM) over MAO-A (IC₅₀ = 58 μM) [1] provides a tractable starting point for structure–activity relationship studies. Researchers developing reversible MAO-B inhibitors for neurodegenerative indications can use this compound as a reference ligand to benchmark newly synthesized analogues, with the 2-chloro substituent serving as a defined pharmacophoric feature absent in the non-halogenated parent scaffold [2]. The compound is commercially available in research-grade purity (≥94–95%) suitable for in vitro pharmacology [3].

Process Chemistry Optimization: Benchmarking Chlorination Selectivity in Anthraquinone Systems

The high regioselectivity of chlorination at the 2-position—achieved with no detectable 2,4-dichlorinated by-product under optimized conditions in 90–100% sulfuric acid at 40–75°C [1]—establishes 1-amino-2-chloro-4-hydroxyanthraquinone as a reference case for selective electrophilic aromatic halogenation studies. Process chemists developing new halogenation methodologies for amino-hydroxyanthraquinones can use the published yield (96% of theory) and purity (95.2 wt%) benchmarks [1] as a performance baseline against which alternative chlorinating agents, solvent systems, or flow chemistry approaches can be quantitatively compared.

Analytical Reference Standard for HPLC Method Development and Quality Control of Anthraquinone Dye Intermediates

The compound's well-characterized purity profile—commercially available at ≥94% purity and synthetically achievable at 95–96.5% purity as documented in patent examples [1]—supports its use as a reference standard in HPLC method development for the quality control of anthraquinone dye intermediate production batches. The availability of documented thin-layer chromatography monitoring protocols from the patent literature [2] further facilitates its adoption as a system suitability standard in analytical laboratories serving the dye manufacturing sector.

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